Phe-met-arg-D-phe amide

Invertebrate neuropharmacology Muscle physiology RFamide receptor pharmacology

Phe-Met-Arg-D-Phe amide (CAS 84413-35-4), also designated (D-Phe4)-FMRFamide or H-Phe-Met-Arg-D-Phe-NH2, is a synthetic tetrapeptide analog of the molluscan cardioexcitatory neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). The compound is distinguished by a single stereochemical modification at the C-terminal residue, wherein L-phenylalanine is replaced by D-phenylalanine.

Molecular Formula C29H42N8O4S
Molecular Weight 598.8 g/mol
CAS No. 84413-35-4
Cat. No. B3029936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhe-met-arg-D-phe amide
CAS84413-35-4
Molecular FormulaC29H42N8O4S
Molecular Weight598.8 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34)/t21-,22-,23-,24+/m0/s1
InChIKeyWCSPDMCSKYUFBX-NEWJYFPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phe-Met-Arg-D-Phe Amide (CAS 84413-35-4): Chiral FMRFamide Analog with Distinct Receptor Pharmacology


Phe-Met-Arg-D-Phe amide (CAS 84413-35-4), also designated (D-Phe4)-FMRFamide or H-Phe-Met-Arg-D-Phe-NH2, is a synthetic tetrapeptide analog of the molluscan cardioexcitatory neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). The compound is distinguished by a single stereochemical modification at the C-terminal residue, wherein L-phenylalanine is replaced by D-phenylalanine [1]. This D-amino acid substitution alters the peptide backbone conformation, potentially influencing both receptor recognition profiles and susceptibility to proteolytic degradation relative to the all-L native peptide . As a member of the RFamide peptide family, this compound serves as a pharmacological tool for dissecting structure-activity relationships in invertebrate neuropeptide signaling and for probing the conformational requirements of FMRFamide-responsive receptors and ion channels.

Why FMRFamide and Other RFamide Analogs Cannot Substitute for Phe-Met-Arg-D-Phe Amide in Experimental Systems


The stereochemical identity of amino acid residues within short neuropeptides profoundly influences receptor activation, signal transduction efficacy, and metabolic stability. Within the RFamide family, even conservative substitutions or single D-amino acid replacements can convert agonists into antagonists, alter potency by orders of magnitude, or shift receptor subtype selectivity [1]. Empirical studies demonstrate that FMRFamide analogs bearing D-Phe substitutions exhibit pharmacological profiles distinct from their all-L counterparts, including functional antagonism rather than agonism in specific tissue preparations [2]. Consequently, substituting native FMRFamide or other RFamide peptides for Phe-Met-Arg-D-Phe amide in experimental protocols without empirical validation risks introducing uncharacterized variables that may confound data interpretation and compromise experimental reproducibility.

Quantitative Differentiation of Phe-Met-Arg-D-Phe Amide from FMRFamide and Related Analogs: Evidence for Scientific Selection


Functional Antagonism of FMRFamide-Induced Contractions in Mytilus Catch Muscle

In the Mytilus catch muscle preparation, Phe-Met-Arg-D-Phe amide (FMR-[D-Phe]-amide) functions as a substantial antagonist of FMRFamide-induced contractions, whereas the native FMRFamide peptide acts as an agonist. This qualitative functional shift from agonism to antagonism is not observed with the all-L parent peptide [1].

Invertebrate neuropharmacology Muscle physiology RFamide receptor pharmacology

Differential Efficacy and Potency in [35S]GTP-γ-S Binding Assays: D-Amino Acid FMRFamide Analogs

While direct data for the D-Phe4 analog (Phe-Met-Arg-D-Phe-NH2) is not available in this specific assay, a comparative study of D-amino acid FMRFamide analogs in squid optic lobe [35S]GTP-γ-S binding assays demonstrates that stereochemical modifications profoundly alter both potency and efficacy. The D-Phe1 analog (D-FMRFa) exhibited markedly reduced potency and efficacy compared to FMRFamide. The rank order of potency was daYFnLRFa > acFnLRFa > (D)YFnLRFa > FLRFa ≥ FMRFa >> (D)-FMRFa. The rank order of efficacy (maximal % stimulation) was daYFnLRFa = acFnLRFa = (D)-YFnLRFa > FLRFa = FMRFa ≥ (D)-FMRFa [1]. These data establish that D-amino acid substitution at the phenylalanine position is not functionally silent and can drastically reduce receptor activation capacity, reinforcing the need for the specific D-Phe4 analog in structure-activity studies.

G-protein coupled receptor signaling Neuropeptide pharmacology Ligand efficacy

Stereochemical Requirement for RFamide Receptor Activation: Structural Inference from Arg-Met Terminal Analogs

Comparative potency studies on Busycon and Buccinum hearts demonstrate that the C-terminal Arg-Phe amide configuration is critical for RFamide receptor activation. Analogs possessing an Arg-Met carboxyl terminal instead of Arg-Phe were much less effective than FMRFamide [1]. This finding underscores that the precise stereochemical and sequence identity of the C-terminal dipeptide is a primary determinant of biological activity. The D-Phe substitution in Phe-Met-Arg-D-Phe amide therefore alters a critical pharmacophoric element, providing a rationale for its distinct functional profile.

Receptor structure-activity relationships Neuropeptide receptor pharmacology Cardioactive peptides

Recommended Research and Industrial Applications for Phe-Met-Arg-D-Phe Amide Based on Empirical Evidence


Functional Antagonism Studies of FMRFamide-Mediated Signaling in Invertebrate Muscle Preparations

Utilize Phe-Met-Arg-D-Phe amide as a pharmacological antagonist to dissect FMRFamide-induced contractile responses in bivalve catch muscle or other invertebrate smooth muscle models. Its ability to substantially antagonize FMRFamide contractions, as documented in Mytilus catch muscle assays [1], makes it a valuable tool for differentiating receptor subtypes and downstream signaling pathways that are otherwise activated by the endogenous agonist.

Structure-Activity Relationship (SAR) Studies of RFamide Receptor Pharmacology

Employ this D-Phe4-substituted analog in comparative SAR panels to determine the stereochemical requirements for RFamide receptor binding and activation. Evidence from D-amino acid FMRFamide analogs demonstrates that stereochemistry at phenylalanine residues profoundly impacts both potency and efficacy in G-protein activation assays [1]. This compound enables systematic investigation of how C-terminal chirality influences ligand-receptor interactions at FMRFamide-responsive GPCRs and ligand-gated ion channels.

Conformational and Stability Studies of Neuropeptide Analogs

Incorporate Phe-Met-Arg-D-Phe amide into investigations of peptide backbone conformation and proteolytic stability. D-amino acid substitutions are known to alter peptide folding patterns and can confer enhanced resistance to enzymatic degradation relative to all-L peptides [1]. This analog therefore serves as a model compound for studying the relationship between stereochemistry, solution conformation, and metabolic half-life in short neuropeptide sequences.

Receptor Subtype Discrimination in FMRFamide-Gated Sodium Channel (FaNaC) Pharmacology

Apply this compound as a pharmacological probe to discriminate between FaNaC subtypes or to investigate the structural determinants of ligand recognition in DEG/ENaC superfamily channels. Comparative analyses of FaNaC family members have identified specific amino acid residues that determine FMRFamide potency [1]. Chiral analogs such as Phe-Met-Arg-D-Phe amide are essential tools for mapping the stereochemical requirements of the neuropeptide binding pocket.

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